

The Pharmacological Profile of Danavorexton: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

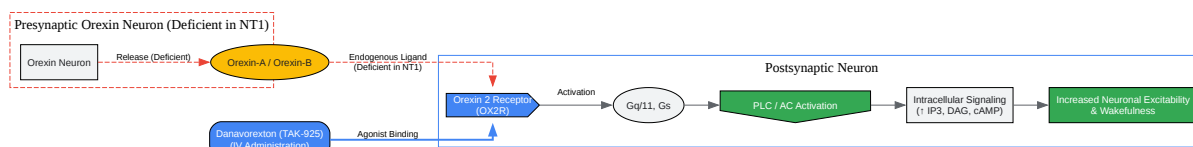
Danavorexton (**TAK-925**) is an investigational, potent, and highly selective orexin 2 receptor (OX2R) agonist designed to address the underlying orexin deficiency in neurological disorders such as narcolepsy.[1][2] Administered intravenously, danavorexton has demonstrated significant wake-promoting effects in preclinical models and clinical trials involving patients with narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), idiopathic hypersomnia (IH), and obstructive sleep apnea (OSA).[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of danavorexton, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data from key studies and detailed experimental methodologies.

Mechanism of Action

Danavorexton is a small-molecule, brain-penetrant agonist that exhibits high selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R), with a reported selectivity of over 5,000-fold in vitro.[2] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness.[2] Narcolepsy Type 1 is caused by a significant loss of orexin-producing neurons.[1][5] By selectively activating OX2R, danavorexton mimics the function of endogenous orexins, thereby promoting wakefulness and alleviating symptoms of excessive daytime sleepiness.[1][2][6] Preclinical studies have confirmed that the wake-promoting effects of

danavorexton are dependent on OX2R activation, as these effects were absent in OX2R knockout mice.[2][6]

Signaling Pathway of Danavorexton



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Caption: Orexin 2 Receptor signaling pathway activated by Danavorexton.

Pharmacodynamics

The pharmacodynamic effects of danavorexton have been evaluated in both preclinical animal models and human clinical trials, consistently demonstrating a robust wake-promoting profile.

Preclinical Pharmacodynamics

In orexin/ataxin-3 transgenic mice, a model for NT1, danavorexton administration led to a significant increase in wakefulness and a reduction in the fragmentation of wakefulness during the active phase.[2][6] Furthermore, it was observed to decrease cataplexy-like episodes and suppress abnormal body weight gain with repeated administration.[6] Electrophysiological analysis indicated that the activation of endogenous OX2R by danavorexton is very similar to that of the native orexin peptide.[7] Studies in non-human primates, including common marmosets and cynomolgus monkeys, also confirmed that subcutaneous administration of danavorexton significantly increased wakefulness.[8]

Clinical Pharmacodynamics

Clinical studies have shown that intravenous danavorexton significantly improves measures of excessive daytime sleepiness across various patient populations.

Table 1: Summary of Clinical Pharmacodynamic Effects of Danavorexton

Indication	Assessment	Dose(s)	Key Findings	Reference(s)
Narcolepsy Type 1 (NT1)	Maintenance of Wakefulness Test (MWT)	5 mg, 11.2 mg, 44.8 mg (Single Rising Dose)	Dose-dependent increase in sleep latency. Placebo-adjusted change in average sleep latency: 18.79 min (5 mg), 36.06 min (11.2 mg), 36.66 min (44.8 mg). A ceiling effect of 40 minutes was reached.	[2] [9]
Narcolepsy Type 2 (NT2)	Maintenance of Wakefulness Test (MWT)	44 mg, 112 mg (Multiple Rising Dose)	Significant improvement in sleep latency. Day 7 placebo-adjusted improvement from baseline: 24.58 min (44 mg), 27.27 min (112 mg).	[2]
Idiopathic Hypersomnia (IH)	Maintenance of Wakefulness Test (MWT)	112 mg (Single Infusion)	Significant increase in sleep latency. LS mean placebo-adjusted sleep latency was 29.4 minutes. 96% of participants reached the maximum 40-minute latency in	[10]

			at least one session.	
Idiopathic Hypersomnia (IH)	Karolinska Sleepiness Scale (KSS)	112 mg (Single Infusion)	Significant reduction in subjective sleepiness ($p < 0.001$). LS mean KSS scores: 3.63 (Danavorexton) vs. 6.95 (Placebo).	[10]
Obstructive Sleep Apnea (OSA) with Residual EDS	Maintenance of Wakefulness Test (MWT)	44 mg, 112 mg (Single Infusion)	Improvements in mean MWT scores observed with both doses compared to placebo.	[4]
Healthy, Sleep-Deprived Adults	Maintenance of Wakefulness Test (MWT)	44 mg, 112 mg (Continuous Infusion)	Statistically superior wake-promoting effects to placebo. LS mean difference from placebo in average sleep latency: 16.8 min (44 mg), 30.2 min (112 mg).	[8]
Healthy Adults with Opioid-Induced Respiratory Depression	Ventilation Measures (Minute Volume)	11 mg (low dose), 19 mg (high dose)	Significant increase in minute volume compared to placebo: 8.2 L/min (low dose), 13.0 L/min (high dose).	[11][12]

Healthy Adults with Opioid- Induced Respiratory Depression	Sedation (Visual Analog Scale)	19 mg (high dose)	Significant decrease in sedation compared to placebo (-29.7 mm).	[11][12]
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Pharmacokinetics

Danavorexton is administered via intravenous infusion due to limited oral availability.[6] Following intravenous administration, it demonstrates predictable pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Danavorexton

Parameter	Value	Population	Reference(s)
Route of Administration	Intravenous	Human	[13][14]
Elimination Half-life (t _{1/2})	~3.3–5.1 hours	Human	[13]
Brain Penetration	Yes	Preclinical/Human	[6][15]

Pharmacodynamic and pharmacokinetic analysis in preclinical models revealed a threshold effect, where danavorexton induced a sustained wakefulness-promoting effect when plasma concentrations exceeded approximately 100 ng/mL in orexin/ataxin-3 mice.[2] This finding helped guide the dosage selection for human clinical trials.[2]

Experimental Protocols

The pharmacological profile of danavorexton has been characterized through a series of preclinical and clinical studies.

Preclinical Studies: Narcolepsy Mouse Model

- Model: Orexin/ataxin-3 transgenic mice, which exhibit progressive loss of orexin neurons, mimicking the pathophysiology of human NT1.[2][6]

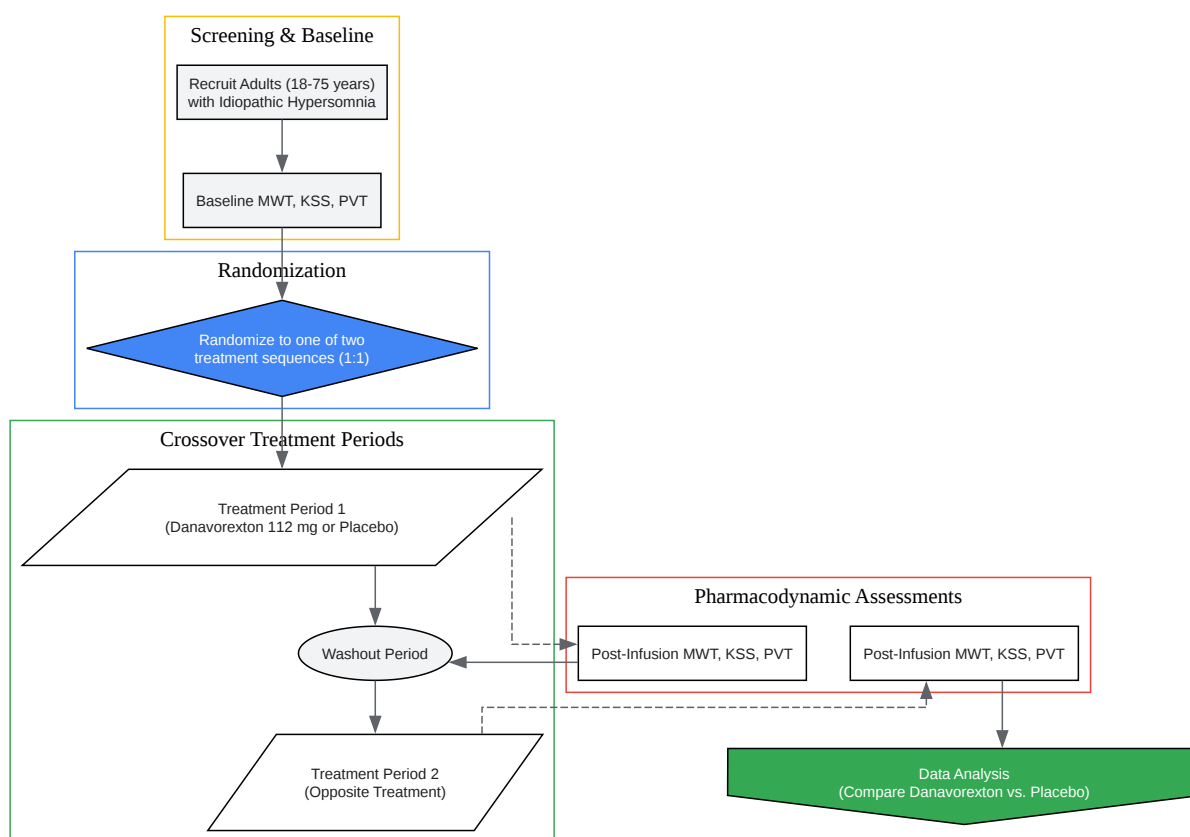
- Drug Administration: Danavorexton was administered via subcutaneous injection.[\[15\]](#)
- Assessments:
 - Sleep/Wakefulness: Assessed using electroencephalogram (EEG) and electromyogram (EMG) recordings to determine time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[\[2\]](#)[\[6\]](#)
 - Cataplexy-like Episodes: Identified by periods of muscle atonia during wakefulness.[\[2\]](#)[\[6\]](#)
 - EEG Power Spectral Analysis: To evaluate the quality of wakefulness.[\[6\]](#)[\[7\]](#)

Clinical Trials: Phase 1 Studies

The clinical development of danavorexton has involved several Phase 1 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

- Study Design: Typically randomized, double-blind, placebo-controlled, crossover designs.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Participant Populations: Healthy volunteers (including sleep-deprived and under opioid-induced respiratory depression), patients with NT1, NT2, IH, and OSA.[\[1\]](#)[\[3\]](#)[\[8\]](#)[\[11\]](#)
- Drug Administration: Single or multiple rising doses administered via continuous intravenous infusion.[\[1\]](#)[\[10\]](#)
- Key Pharmacodynamic Endpoints:
 - Maintenance of Wakefulness Test (MWT): A standardized objective measure of the ability to remain awake during the day. Participants are asked to sit quietly in a dimly lit room and try to stay awake for a series of 40-minute trials. The primary endpoint is sleep latency.[\[2\]](#)[\[8\]](#)[\[10\]](#)
 - Karolinska Sleepiness Scale (KSS): A subjective, self-rated scale of sleepiness at a particular moment.[\[8\]](#)[\[10\]](#)
 - Psychomotor Vigilance Task (PVT): A test measuring sustained attention and reaction time.[\[3\]](#)[\[10\]](#)

Experimental Workflow: Clinical Trial for Idiopathic Hypersomnia



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Caption: Workflow for a randomized, crossover clinical trial of Danavorexton.

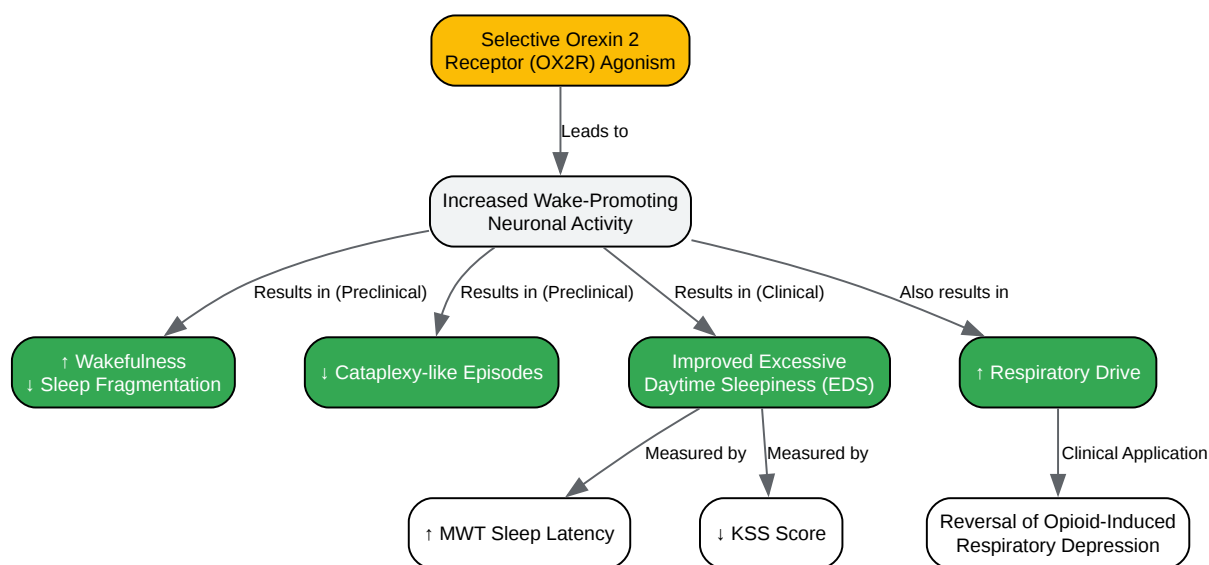
Safety and Tolerability

Across clinical trials, intravenous danavorexton has been generally well-tolerated.[1][2] In a study with patients with idiopathic hypersomnia, treatment-emergent adverse events (TEAEs) were mostly mild to moderate.[10][16] Urinary TEAEs, such as pollakiuria (frequent urination), have been noted in some participants receiving danavorexton.[4][10] No deaths or TEAEs leading to discontinuation of the study drug have been reported in the cited studies.[4][10]

Summary and Future Directions

Danavorexton is a selective OX2R agonist that effectively reverses symptoms of excessive daytime sleepiness in conditions characterized by orexin deficiency or dysfunction. Its potent wake-promoting effects, demonstrated across multiple preclinical and clinical studies, highlight the therapeutic potential of OX2R agonism. While development of the intravenous formulation of danavorexton (**TAK-925**) has been discontinued for strategic reasons, the promising clinical data have paved the way for the development of next-generation, orally available OX2R agonists.[17][18] The findings from the danavorexton program have been instrumental in validating the OX2R as a key therapeutic target for narcolepsy and other hypersomnolence disorders.

Logical Relationships of Danavorexton's Effects



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Caption: Logical flow from mechanism to clinical effects of Danavorexton.

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- To cite this document: BenchChem. [The Pharmacological Profile of Danavorexton: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325393#pharmacological-profile-of-danavorexton]

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